molecular formula C7H7BrN2O B598456 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 1203499-17-5

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B598456
CAS No.: 1203499-17-5
M. Wt: 215.05
InChI Key: DEJOAAGYYDCSGP-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol It is a member of the pyrido[2,3-b][1,4]oxazine family, characterized by a bromine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or amines, respectively .

Scientific Research Applications

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is unique due to the presence of the bromine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds .

Biological Activity

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and applications in research.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₇BrN₂O
  • Molecular Weight : 229.03 g/mol
  • CAS Number : 1203499-17-5

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. One common method includes:

  • Reaction of 2-Aminopyridine with bromoacetyl bromide.
  • Cyclization with Formaldehyde under acidic conditions.

This method allows for the formation of the oxazine ring structure, which is crucial for the compound's biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors modulating biological pathways relevant to disease states.

Antimicrobial Activity

Research indicates that compounds within the pyrido[2,3-b][1,4]oxazine class exhibit significant antimicrobial properties. For instance:

  • In vitro studies show inhibition against various bacterial strains.
  • The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays on human cancer cell lines (e.g., HeLa and HCT116) demonstrated cytotoxic effects with IC50 values in the low micromolar range.
Cell LineIC50 (µM)Reference
HeLa0.55
HCT1160.87

The compound's structural features allow it to act as a kinase inhibitor, targeting pathways involved in tumor growth and proliferation.

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects:

  • Experimental Models : In vivo studies indicate that the compound may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

A variety of case studies have been conducted to evaluate the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria .
  • Anticancer Research : A recent investigation into its effects on breast cancer cells revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis through activation of caspase pathways .

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJOAAGYYDCSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673658
Record name 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-17-5
Record name 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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